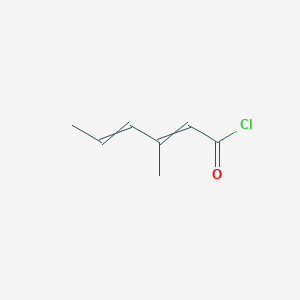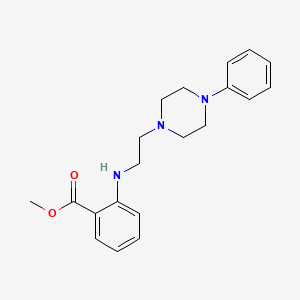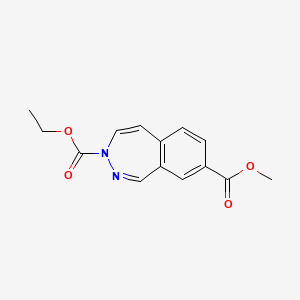
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts It is characterized by the presence of two methoxycarbonyl groups attached to the 2 and 4 positions of the pyridine ring, and a methyl group attached to the nitrogen atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium typically involves the reaction of 2,4-dimethoxycarbonylpyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反应分析
Types of Reactions
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert it into the corresponding pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridinium N-oxides, reduced pyridine derivatives, and various substituted pyridinium salts .
科学研究应用
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and interactions.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The methoxycarbonyl groups can participate in hydrogen bonding and electrostatic interactions, while the pyridinium ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .
相似化合物的比较
Similar Compounds
- 2,4-Bis(methoxycarbonyl)pyridine
- 1-Methylpyridinium
- 2,4-Dimethoxycarbonylpyridine
Uniqueness
2,4-Bis(methoxycarbonyl)-1-methylpyridin-1-ium is unique due to the presence of both methoxycarbonyl groups and a methyl group on the pyridinium ring. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
属性
CAS 编号 |
65878-79-7 |
|---|---|
分子式 |
C10H12NO4+ |
分子量 |
210.21 g/mol |
IUPAC 名称 |
dimethyl 1-methylpyridin-1-ium-2,4-dicarboxylate |
InChI |
InChI=1S/C10H12NO4/c1-11-5-4-7(9(12)14-2)6-8(11)10(13)15-3/h4-6H,1-3H3/q+1 |
InChI 键 |
ULFVWXAQAGXSHN-UHFFFAOYSA-N |
规范 SMILES |
C[N+]1=C(C=C(C=C1)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Propanol, 1,3-bis[2-(phenylmethoxy)phenoxy]-](/img/structure/B14470227.png)













